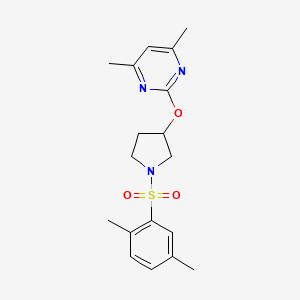

2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Descripción

Propiedades

IUPAC Name |

2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-12-5-6-13(2)17(9-12)25(22,23)21-8-7-16(11-21)24-18-19-14(3)10-15(4)20-18/h5-6,9-10,16H,7-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGRNSHRNJPDKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through nucleophilic substitution reactions, where the pyrrolidine derivative reacts with a pyrimidine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Research: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.

Mecanismo De Acción

The mechanism by which 2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group and pyrimidine ring are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a hypothetical analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity : The target compound’s pyrrolidine-sulfonyl-pyrimidine scaffold is less complex than compound 9 , which includes a tetrahydrofuran core, silyl-protected hydroxy groups, and a thioether-linked terpene moiety . This difference likely impacts solubility and synthetic accessibility.

Functional Groups: The sulfonyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to thioether or unmodified pyrrolidine derivatives. However, compound 9’s thioether and pyrimidinone groups suggest redox activity or nucleotide mimicry, which the target compound lacks .

Pyrimidine Modifications : The 4,6-dimethylpyrimidine in the target compound contrasts with the 2-thio-4-oxo modification in compound 9 . Methyl groups may stabilize the pyrimidine ring, while thioether and oxo groups could participate in hydrogen bonding or metal coordination .

Actividad Biológica

The compound 2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrimidine core substituted with a pyrrolidine and a sulfonyl group, which enhances its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.5 g/mol. The structural characteristics contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 361.5 g/mol |

| CAS Number | 2034476-09-8 |

The biological activity of This compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The sulfonyl group enhances binding interactions, potentially leading to inhibition or modulation of enzymatic activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the pyrimidine moiety aids in stability and solubility in biological environments.

Interaction Studies

Studies have demonstrated that the compound exhibits a strong affinity for various molecular targets, including enzymes involved in metabolic processes. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to elucidate these interactions.

Biological Activity

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to structural similarities with known antibiotics.

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes that play a role in various disease mechanisms.

- Neuroprotective Effects : Given its structural features, there is speculation about its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Piperazine Derivatives : Research on piperazine derivatives indicates that modifications similar to those found in the target compound can lead to enhanced activity against human acetylcholinesterase, suggesting a similar pathway for our compound .

- Semicarbazones : A study on N-(2,6-dimethylphenyl)-substituted semicarbazones reported significant increases in GABA levels and inhibition of GABA transaminase, highlighting the importance of structural modifications in enhancing biological efficacy .

- Sulfonamide Compounds : Compounds containing sulfonamide groups have been widely studied for their antibacterial properties, indicating that the sulfonyl moiety may contribute positively to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.